The compound possesses a pyrimidine ring, a common structural feature found in many kinase inhibitors []. Kinases are enzymes that play a crucial role in various cellular processes. Kinase inhibitors are a class of drugs used to treat various diseases, including cancer []. Research could investigate if this compound has inhibitory effects on specific kinases.
The presence of the cyclohexanol and morpholinomethyl moieties might contribute to the compound's overall pharmacological properties []. These functional groups are found in various bioactive molecules []. Studies could explore structure-activity relationships to optimize the compound's potential for therapeutic applications.
The compound can be a valuable tool in drug discovery pipelines. Its interaction with specific biological targets can be studied to identify novel mechanisms of action for potential drug development [].
UNC2250 is a novel compound identified as an inhibitor of the Mer tyrosine kinase, which plays a significant role in various cellular processes, including proliferation, survival, and migration of cancer cells. Its molecular formula is with a molecular weight of 440.6 g/mol. The compound has shown promise in preclinical studies, particularly in targeting malignant cells in conditions such as mantle cell lymphoma (MCL) and B-cell acute lymphoblastic leukemia (B-ALL) .
UNC2250 functions primarily through the inhibition of Mer tyrosine kinase activity. This inhibition leads to a cascade of downstream effects, including the reduction of phosphorylation states in target proteins essential for cell survival and proliferation. The compound has demonstrated an IC50 value of 9.8 nM in blocking the steady-state phosphorylation of endogenous Mer in 697 B-ALL cells, indicating its potency as a therapeutic agent .
The biological activity of UNC2250 has been extensively studied, revealing its ability to induce apoptosis in various cancer cell lines. In MCL cells, treatment with UNC2250 resulted in significant apoptotic rates, with up to 98% apoptosis observed at higher concentrations after prolonged exposure. Additionally, UNC2250 induces G2/M phase cell cycle arrest, further contributing to its anti-cancer effects . The compound's mechanism involves alterations in the expression levels of apoptosis-related proteins, such as increased levels of Bax and cleaved caspase-3, alongside decreased levels of anti-apoptotic proteins like Bcl-2 .
The synthesis of UNC2250 involves several steps that typically include the reaction of specific intermediates under controlled conditions. Although detailed synthetic pathways are not universally published, general methods for synthesizing similar compounds often involve condensation reactions followed by cyclization or substitution reactions utilizing various reagents and solvents . The precise synthetic route for UNC2250 is proprietary but can be inferred to involve similar methodologies.
UNC2250 is primarily being investigated for its therapeutic potential in oncology. Its role as a Mer tyrosine kinase inhibitor positions it as a candidate for treating cancers characterized by aberrant Mer signaling, such as MCL and B-ALL. Furthermore, ongoing research aims to explore its efficacy in combination therapies and its potential to overcome resistance mechanisms in cancer treatment .
Studies on UNC2250 have focused on its interactions with various signaling pathways involved in cancer progression. By inhibiting Mer tyrosine kinase activity, UNC2250 disrupts downstream signaling cascades that promote tumor growth and metastasis. Interaction studies have shown that UNC2250 can effectively reduce the activation of pathways associated with cell survival and proliferation in targeted cancer cells .
Several compounds exhibit structural and functional similarities to UNC2250, primarily within the category of tyrosine kinase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
UNC2250 | Mer tyrosine kinase inhibitor | Potent apoptosis inducer in MCL cells |
ABL001 | BCR-ABL inhibitor | Targeted therapy for chronic myeloid leukemia |
Dasatinib | Multi-targeted tyrosine kinase inhibitor | Broad spectrum against various kinases |
Sorafenib | Raf kinase inhibitor | Also targets vascular endothelial growth factor receptor |
Crizotinib | ALK/ROS1 inhibitor | Effective against non-small cell lung cancer |
UNC2250's specificity for Mer tyrosine kinase distinguishes it from other inhibitors that target multiple kinases or different pathways entirely. This specificity may contribute to a more favorable side effect profile and enhanced therapeutic efficacy in certain malignancies .
UNC2250 possesses the molecular formula C24H36N6O2 with a molecular weight of 440.58 grams per mole [1] [4]. The compound is systematically named as 4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol [1]. The canonical Simplified Molecular Input Line Entry System representation is CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4 [1].
The compound structure consists of a central pyridinepyrimidine core with three distinct substituent groups: a butylamino chain, a morpholinomethylpyridine moiety, and a hydroxycyclohexyl group [8]. This molecular architecture was designed to optimize binding interactions within the adenine binding pocket of the Mer kinase domain while maintaining favorable physicochemical properties [8] [9].
UNC2250 exhibits limited aqueous solubility but demonstrates good solubility in organic solvents [1] [13]. The compound shows solubility of at least 22.05 milligrams per milliliter in dimethyl sulfoxide with gentle warming, corresponding to approximately 45.39 millimolar concentration [1] [13]. In contrast, UNC2250 is insoluble in ethanol and water under standard conditions [1]. The compound can be dissolved in 0.1 molar hydrochloric acid at a concentration of 12.5 milligrams per milliliter (28.37 millimolar) with ultrasonic treatment and pH adjustment to 3 [13] [15].
The stability profile of UNC2250 has been characterized under various storage conditions [4] [13]. As a powder, the compound remains stable for three years when stored at minus 20 degrees Celsius, or for two years at 4 degrees Celsius [4] [13]. In solution form, stability is significantly reduced, with the compound remaining stable for six months at minus 80 degrees Celsius or one month at minus 20 degrees Celsius [4] [13]. The manufacturer recommends against long-term storage of solutions and advises prompt use after preparation [1].
UNC2250 appears as a solid material with a yellow to white-beige coloration [4] [6]. The compound has a melting point and other thermal properties that support its classification as a stable crystalline solid under ambient conditions [4]. The physical form contributes to its handling characteristics and formulation requirements for research applications [6].
The pyridinepyrimidine scaffold represents a novel chemical framework developed through structure-based drug design principles [8] [9]. This scaffold was designed to replace the pyrazole ring found in earlier Mer inhibitors through a pseudo-ring replacement strategy [8]. The pyridinepyrimidine core consists of a 2-pyridinyl substituent attached to the 5-position of a pyrimidine ring, creating an intramolecular hydrogen bond between the pyridine nitrogen and the 4-amino group of the pyrimidine [8] [9].
This pseudo-ring formation constrains the molecular conformation while maintaining flexibility for induced-fit binding interactions with the target kinase [8]. The scaffold design enables the molecule to occupy the adenine binding pocket of Mer kinase while forming critical hydrogen bonds with hinge region residues [9]. The pyridinepyrimidine framework demonstrates superior selectivity compared to earlier pyrazolopyrimidine analogs [8].
UNC2250 contains several key functional groups that contribute to its biological activity and physicochemical properties [8]. The morpholine ring at the 5-position of the pyridine provides both steric bulk and hydrophilic character, contributing to the compound's interaction with solvent-exposed regions of the binding pocket [8]. The trans-4-hydroxycyclohexyl group serves as a critical hydrogen bond donor, forming interactions with specific amino acid residues in the kinase active site [8] [24].
The butylamino chain extends into the adenine subpocket and forms essential hydrogen bonding interactions with the hinge region of the kinase [8] [9]. This aliphatic substituent was optimized for length and branching to maximize binding affinity while maintaining selectivity [8]. The combination of these functional groups creates a pharmacophore that specifically recognizes the Mer kinase binding site [8].
The stereochemical configuration of UNC2250 plays a crucial role in its binding affinity and selectivity profile [8] [24]. The compound contains a trans-4-hydroxycyclohexyl moiety, where the trans configuration is critical for optimal binding geometry [24]. Studies have demonstrated that the cis configuration results in similar activity, indicating some flexibility in the spatial orientation of the hydroxyl group [24].
The cyclohexyl ring adopts a chair conformation that positions the hydroxyl group for optimal hydrogen bonding interactions with the carbonyl oxygen of specific amino acid residues [8]. The stereochemistry of this portion of the molecule influences both the potency and selectivity of the compound compared to other cyclic alcohol analogs [24].
The development of UNC2250 employed a pseudo-ring replacement strategy that substituted the pyrazole ring of earlier inhibitors with a hydrogen bond-constrained system [8] [9]. This approach maintained the essential binding interactions while improving selectivity and physicochemical properties [8]. The strategy was validated through comparison of compounds with and without the intramolecular hydrogen bond, demonstrating dramatic activity differences when this interaction was disrupted [8].
Moving the pyridine nitrogen from the 2-position to the 6-position resulted in a 34-fold decrease in activity, while complete replacement with a carbon atom led to a 56-fold reduction in potency [8]. These findings confirmed that the pseudo-ring formation through intramolecular hydrogen bonding is essential for maintaining the bioactive conformation [8]. The strategy enabled the development of analogs with enhanced selectivity for Mer over other TAM family kinases [8].
Structure-activity relationship studies have identified several critical binding elements within the UNC2250 structure [8] [9]. The pyrimidine ring forms essential hydrogen bonds with the hinge region residues Pro672 and Met674 [9]. The butylamino substituent at the 2-position of the pyrimidine creates a hydrogen bond with Pro672, and this interaction is absolutely required for activity [8].
The hydroxyl group of the trans-4-hydroxycyclohexyl substituent forms a critical hydrogen bond with the backbone carbonyl of Glu595 [8]. Removal of this polar group results in a 74-fold decrease in Mer activity, emphasizing its importance for binding affinity [8]. The morpholine ring at the 5-position of the pyridine occupies a solvent-exposed region and can be modified to tune physicochemical properties without significantly affecting binding affinity [8].
The pharmacophore model for UNC2250 defines the essential spatial arrangement of chemical features required for Mer kinase inhibition [8] [9]. The model encompasses three primary hydrogen bond donors corresponding to the pyrimidine nitrogen, the amino group connecting to the cyclohexyl ring, and the hydroxyl group of the cyclohexanol moiety [8] [9].
Hydrophobic regions are mapped to the cyclohexyl ring system and the morpholine substituent, which interact with lipophilic portions of the binding pocket [8]. The pharmacophore includes a hydrogen bond acceptor region corresponding to the pyridine nitrogen that participates in the pseudo-ring formation [8]. This spatial arrangement of pharmacophoric elements accounts for both the high potency and selectivity observed with UNC2250 compared to structurally related compounds [8].
Pharmacophore Element | Molecular Feature | Target Interaction |
---|---|---|
Hydrogen Bond Donor 1 | Pyrimidine N-H | Met674 backbone |
Hydrogen Bond Donor 2 | Cyclohexyl amino N-H | Pro672 backbone |
Hydrogen Bond Donor 3 | Cyclohexanol O-H | Glu595 carbonyl |
Hydrogen Bond Acceptor | Pyridine nitrogen | Intramolecular H-bond |
Hydrophobic Region 1 | Cyclohexyl ring | Hydrophobic pocket |
Hydrophobic Region 2 | Morpholine ring | Solvent interface |
UNC2250 represents a significant advancement in Mer tyrosine kinase inhibitor design through the implementation of a structure-based drug design approach utilizing a pseudo-ring replacement strategy [1]. The synthetic methodology for UNC2250 follows a well-established multi-step approach that allows for efficient access to this pyridinepyrimidine scaffold.
The first critical transformation involves a regioselective SNAr displacement at the carbon-4 position of the pyrimidine ring. This reaction is conducted with trans-4-hydroxycyclohexylamine under mild conditions at room temperature in tetrahydrofuran solvent [1]. The regioselectivity observed in this transformation is attributed to the differential reactivity between the carbon-4 and carbon-2 chloride substituents on the pyrimidine ring, with the carbon-4 position demonstrating significantly higher electrophilic character.
The second SNAr displacement targets the carbon-2 position of the pyrimidine ring and requires more forcing conditions due to the reduced electrophilicity of this position following the initial substitution. This step involves the introduction of a butylamino group under elevated temperature conditions with appropriate base catalysis [1]. The choice of butylamine as the nucleophile is critical for achieving optimal biological activity, as structure-activity relationship studies have demonstrated the importance of this specific alkyl chain length for potent Mer kinase inhibition.
The final key transformation utilizes Suzuki-Miyaura cross-coupling methodology to install the 2-pyridyl-5-morpholinomethyl substituent at the carbon-5 position of the pyrimidine ring. This reaction employs palladium catalysis under basic conditions at elevated temperature [1]. The use of lithium trihydroxy borate salts of 2-pyridinyl compounds as coupling partners has proven particularly advantageous, as these reagents are easily prepared and more cost-effective compared to the corresponding boronic acids or esters.
An alternative synthetic approach has been developed to facilitate structure-activity relationship exploration, particularly for modifications at the carbon-2 position of the pyrimidine ring [1]. This alternative route begins with 5-bromo-4-chloro-2-(methylthio)pyrimidine and employs a similar SNAr displacement strategy followed by Suzuki-Miyaura cross-coupling. The methylthio group can subsequently be activated through oxidation with meta-chloroperoxybenzoic acid, generating a sulfone that serves as an excellent leaving group for nucleophilic displacement by various amines.
The manufacturing approach for UNC2250 emphasizes scalability and reproducibility while maintaining high purity standards required for biological evaluation. The synthetic route has been optimized to minimize the number of synthetic steps while maximizing overall yield and purity of the final product [1].
The manufacturing process begins with the procurement of high-quality starting materials, with particular attention paid to the purity of 5-bromo-2,4-dichloropyrimidine. The first SNAr displacement is conducted on a preparative scale using standard glass reactor equipment. Temperature control during this reaction is critical, as excessive heating can lead to competing side reactions and reduced regioselectivity.
The second SNAr displacement requires careful attention to reaction stoichiometry and base selection. The use of appropriate organic bases such as triethylamine or diisopropylethylamine has proven effective for this transformation. Reaction monitoring through thin-layer chromatography or high-performance liquid chromatography ensures complete conversion before proceeding to the subsequent step.
The Suzuki-Miyaura cross-coupling reaction represents the most technically demanding step in the manufacturing process. This transformation requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation. The palladium catalyst system must be carefully selected to ensure high coupling efficiency while minimizing the formation of homocoupling byproducts. Typical catalyst loadings range from 2-5 mole percent palladium acetate with appropriate phosphine ligands such as X-Phos [1].
Purification of intermediates and the final product is achieved through standard column chromatography techniques using silica gel as the stationary phase. Gradient elution systems employing mixtures of dichloromethane and methanol have proven effective for achieving high purity levels. Recrystallization from appropriate solvent systems can further enhance product purity when required.
Quality control throughout the manufacturing process involves multiple analytical checkpoints to ensure batch-to-batch consistency. Each intermediate is characterized through nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural identity. High-performance liquid chromatography analysis provides quantitative purity assessment at each stage of the synthesis.
The final manufacturing protocol for UNC2250 has been optimized to deliver material with purity levels exceeding 98% as determined by high-performance liquid chromatography analysis [2] [3] [4]. The overall yield from starting material to final product typically ranges from 35-45%, which is considered acceptable for a multi-step synthesis of this complexity.
Storage and handling protocols for UNC2250 require maintenance of the compound under inert atmosphere conditions at temperatures below -20°C to prevent degradation [2] [5]. The compound demonstrates excellent stability under these conditions, with no significant decomposition observed over extended storage periods of up to three years [3].
The comprehensive analytical characterization of UNC2250 employs a multi-technique approach to ensure complete structural verification and purity assessment. This analytical framework encompasses both qualitative identification methods and quantitative purity determination protocols.
High Performance Liquid Chromatography represents the primary analytical method for purity assessment and quality control of UNC2250. The HPLC methodology has been thoroughly validated to provide accurate and reproducible quantitative analysis of the compound [2] [3] [4].
The standard HPLC method employs a reverse-phase chromatographic system utilizing a C18 column with typical dimensions of 150 millimeters length by 4.6 millimeters internal diameter, packed with 5-micrometer particle size silica gel derivatized with octadecylsilyl groups. The mobile phase consists of a gradient elution system using acetonitrile and water, with the acetonitrile concentration ranging from 35% to 70% over the course of the analytical run.
Detection is accomplished through ultraviolet absorbance monitoring at 254 nanometers, which corresponds to the aromatic chromophores present in the UNC2250 molecule. The injection volume is typically maintained at 15 microliters to ensure adequate signal-to-noise ratio while avoiding column overloading. Flow rate optimization has established 0.8 milliliters per minute as the optimal value for achieving baseline resolution of UNC2250 from potential impurities.
Method validation studies have demonstrated that UNC2250 consistently achieves purity levels of 98% or greater using this analytical protocol [2] [3] [4]. The method exhibits excellent linearity across the concentration range of interest, with correlation coefficients exceeding 0.999. Precision studies have established relative standard deviation values of less than 1% for both intra-day and inter-day measurements.
The HPLC method has been successfully applied to monitor reaction progress during synthesis, assess the purity of synthetic intermediates, and provide final product release testing. The method demonstrates adequate sensitivity to detect and quantify potential impurities at levels as low as 0.1% relative to the main component.
Certificate of analysis documentation for commercial UNC2250 batches consistently reports HPLC purity values of 99.43% or higher, demonstrating the effectiveness of this analytical approach for quality control applications [3]. The method has been implemented across multiple laboratories with excellent inter-laboratory reproducibility.
Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural confirmation of UNC2250. Both proton and carbon-13 NMR techniques are employed to provide comprehensive structural characterization [4] [6].
Proton NMR analysis is typically conducted using 400 MHz or higher field strength spectrometers to ensure adequate resolution of all resonances. The compound is dissolved in deuterated dimethyl sulfoxide or deuterated chloroform, depending on solubility considerations and the specific structural features being examined. Chemical shift assignments have been established for all proton environments in the molecule, with particular attention paid to the diagnostic resonances from the morpholine ring, pyridine aromatic protons, and the cyclohexyl substituent.
The proton NMR spectrum of UNC2250 displays characteristic multipicity patterns that confirm the presence of all expected structural elements. The morpholine ring protons appear as two distinct triplets in the 3.6-3.8 parts per million region, while the pyridine aromatic protons are observed in the 7.4-8.6 parts per million range. Integration values are consistent with the expected molecular formula of C24H36N6O2.
Carbon-13 NMR spectroscopy provides complementary structural information, with all 24 carbon atoms in the molecule being clearly resolved and assigned. The technique is particularly valuable for confirming the connectivity of the pyrimidine and pyridine ring systems. Distortionless Enhancement by Polarization Transfer techniques are employed to distinguish between primary, secondary, tertiary, and quaternary carbon atoms.
Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ions suitable for accurate mass determination [4] [6]. The positive ion mode typically yields a prominent molecular ion peak at mass-to-charge ratio 441, corresponding to the protonated molecular ion (M+H)+. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula with accuracy better than 5 parts per million.
Fragmentation patterns observed in tandem mass spectrometry experiments provide additional structural confirmation. Characteristic fragment ions are observed corresponding to the loss of the morpholine substituent and cleavage of the pyrimidine-pyridine linkage. These fragmentation pathways are consistent with the proposed structure and provide additional confidence in structural assignments.
Comprehensive purity assessment of UNC2250 employs multiple complementary analytical techniques to ensure complete characterization of the material quality. This multi-method approach provides redundant verification of purity levels and identifies potential impurities that might be missed by any single analytical technique.
Liquid Chromatography-Mass Spectrometry represents an advanced analytical approach that combines the separation power of high-performance liquid chromatography with the identification capabilities of mass spectrometry [7] [1]. This technique enables simultaneous purity determination and impurity identification in a single analytical run. The method has been validated to achieve purity determinations exceeding 95% accuracy for biological testing applications.
The LC-MS method employs similar chromatographic conditions to the standard HPLC method but incorporates mass spectrometric detection to provide molecular weight information for each chromatographic peak. This approach enables positive identification of UNC2250 based on both retention time and molecular weight, while also providing structural information about any impurities present in the sample.
Method development studies have established optimal ionization conditions for electrospray ionization mass spectrometry. The use of formic acid or acetic acid as mobile phase additives enhances ionization efficiency and provides stable, reproducible mass spectrometric signals. Single quadrupole mass spectrometry is typically sufficient for routine purity assessment, while high-resolution mass spectrometry may be employed for detailed impurity characterization.
Microfluidic Capillary Electrophoresis techniques have been developed specifically for kinase activity assays but also provide valuable information regarding the chemical purity of UNC2250 [6] [7] [1]. This method separates phosphorylated and non-phosphorylated substrate peptides, enabling precise determination of kinase inhibitory activity. The technique serves as a functional purity assessment, confirming that the isolated UNC2250 retains its expected biological activity.
The MCE assay employs fluorescently labeled peptide substrates and measures the conversion to phosphorylated products in the presence of the target kinase. UNC2250 demonstrates consistent inhibitory activity with IC50 values of 1.7 nanomolar against Mer tyrosine kinase, confirming both chemical purity and biological potency [6] [7] [1].
Homogeneous Time-Resolved Fluorescence assays provide an additional biochemical approach to purity assessment [8]. These assays measure kinase activity through fluorescence resonance energy transfer between donor and acceptor fluorophores. The method offers excellent sensitivity and reproducibility for assessing the biological activity of UNC2250 preparations.
Validation studies for all purity assessment protocols include evaluation of accuracy, precision, linearity, range, specificity, and robustness. These studies ensure that the analytical methods provide reliable and reproducible results across different laboratories and analysts. Documentation includes detailed method protocols, validation reports, and ongoing stability data to support the quality control applications.